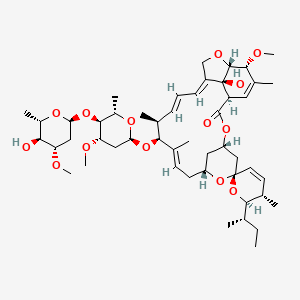

Avermectin A1a

Description

Propriétés

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74O14/c1-12-26(2)43-29(5)18-19-48(63-43)24-35-21-34(62-48)17-16-28(4)42(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)41(50)31(7)57-39)27(3)14-13-15-33-25-56-46-44(55-11)30(6)20-36(47(51)59-35)49(33,46)52/h13-16,18-20,26-27,29,31-32,34-46,50,52H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48+,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHKCWTGFDXJR-SQOHEDJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058613 | |

| Record name | Avermectin A1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-51-9 | |

| Record name | Avermectin A1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avermectin A1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avermectin A1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVERMECTIN A1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRI17ZJ0WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Avermectin A1a: A Technical Deep Dive

A Landmark Collaboration in Parasitology

The discovery of the avermectins, a class of potent antiparasitic compounds, stands as a landmark achievement in the fields of microbiology and drug development. This breakthrough was the result of a pioneering international collaboration between the Kitasato Institute in Japan and Merck Sharp & Dohme (now Merck & Co.) in the United States.[1][2] This partnership ultimately led to the development of a new class of drugs that have had an immeasurable impact on both veterinary and human medicine, culminating in the award of the 2015 Nobel Prize in Physiology or Medicine to Satoshi Ōmura and William C. Campbell for their pivotal roles in this discovery.[3][4]

At the heart of this discovery was the isolation of a novel actinomycete, Streptomyces avermitilis, from a soil sample collected near a golf course in Ito, Shizuoka Prefecture, Japan, by a team led by Satoshi Ōmura in 1974.[5][6] This microorganism was found to produce a family of eight closely related macrocyclic lactones, collectively named avermectins. These were designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[7]

The Journey from Soil to Active Compound: An Experimental Overview

The discovery of Avermectin (B7782182) A1a was not a singular event but rather a meticulous process of screening, fermentation, isolation, and characterization. The workflow, from the initial soil sample to the identification of the individual avermectin components, represents a classic natural product drug discovery pipeline.

Caption: A simplified workflow illustrating the key stages in the discovery of Avermectins, from soil sample collection to the identification and testing of pure compounds.

Experimental Protocols

Isolation and Culturing of Streptomyces avermitilis

The initial isolation of Streptomyces avermitilis from soil samples involved standard microbiological techniques.

-

Soil Sample Preparation : One gram of soil was suspended in 100 mL of sterile saline and incubated at 28°C on an orbital shaker for 30 minutes at 150 rpm.[2]

-

Serial Dilution and Plating : The soil suspension was serially diluted up to 10-5 in sterile saline. Aliquots of the dilutions were spread on agar (B569324) plates containing selective media for the isolation of Actinomycetes.[2]

-

Incubation : Plates were incubated at 28°C for 7-10 days.[2]

-

Pure Culture : Individual colonies exhibiting morphology characteristic of Streptomyces were subcultured on Yeast Extract-Malt Extract Glucose (YMG) agar to obtain pure cultures.[2]

Fermentation for Avermectin Production

For the production of avermectins, submerged fermentation was employed. While the exact medium used in the initial discovery is proprietary, subsequent research has identified effective fermentation media.

-

Seed Culture : A loopful of a pure culture of S. avermitilis was inoculated into a flask containing a seed medium such as YMG broth and incubated at 28-30°C for 16-18 hours with shaking.[5]

-

Production Culture : The seed culture was then used to inoculate a larger volume of a production medium. A commonly used production medium is Synthetic Medium 2 (SM2), with the following composition (g/L): soluble corn starch (50.0), yeast extract (2.0), KCl (0.1), NaCl (0.5), MgSO4·7H2O (0.1), and CaCO3 (0.8). The pH is adjusted to 7.2 ± 0.2.[5]

-

Fermentation Conditions : The production culture was incubated at 28-31°C for 10-14 days with continuous agitation.[1][8]

Extraction and Purification of Avermectin A1a

Avermectins are intracellular products, so the extraction process begins with the separation of the mycelia from the fermentation broth.

-

Mycelial Harvest : The fermentation broth was centrifuged to pellet the S. avermitilis mycelia.[2]

-

Solvent Extraction : The mycelial pellet was extracted with an organic solvent such as methanol (B129727) or acetone (B3395972) to solubilize the avermectins.[2][9]

-

Initial Purification : The solvent extract was then concentrated, and a whole broth extraction could be performed by acidifying the broth to a pH of 1.5 to 5 and admixing with an extractant like toluene.[8]

-

Chromatographic Separation : The separation of the individual avermectin components, including A1a, from the crude extract was achieved using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) with a two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been shown to be effective.[9] Reverse-phase high-performance liquid chromatography (HPLC) is also a standard method for the analytical and preparative separation of avermectins.[9][10]

Quantitative Data

Physicochemical Properties of Avermectin A1a

| Property | Value | Reference |

| Molecular Formula | C49H74O14 | [3] |

| Molecular Weight | 887.1 g/mol | [3] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in organic solvents like methanol, ethanol, chloroform; poorly soluble in water. | [5] |

Production Yields of Avermectins

While specific yields for Avermectin A1a from the original discovery are not publicly available, research on S. avermitilis fermentation provides some context for avermectin production levels. It's important to note that these yields are for the more abundant B components.

| Fermentation Method | Avermectin Component | Yield | Reference |

| Submerged Fermentation (SM2 medium) | Avermectin B1b | 17 mg/L | [8] |

| Solid-State Fermentation (Sorghum seeds) | Total Avermectins | 5.8 mg/g dry substrate | [11] |

| Submerged Fermentation (Optimized) | Avermectin B1a | 3.83 mg/gds | [1] |

In Vivo Efficacy of Avermectin B1a (as a proxy for A1a)

Data for the specific in vivo efficacy of Avermectin A1a is limited in publicly available literature, with most studies focusing on the more potent B1a component or the ivermectin derivative. However, early studies on Avermectin B1a provide insight into the remarkable potency of this class of compounds.

| Host Animal | Parasite | Dosage (mg/kg) | Efficacy | Reference |

| Sheep | Haemonchus contortus | 0.1 | >95% reduction | [12] |

| Sheep | Trichostrongylus colubriformis | 0.1 | >95% reduction | [12] |

| Cattle | Ostertagia ostertagi | 0.1 | >95% reduction | |

| Cattle | Dictyocaulus viviparus | 0.025 | >95% reduction |

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins exert their potent anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3] These channels are not present in vertebrates, which contributes to the favorable safety profile of the avermectins in mammals.

The binding of avermectin to GluCls leads to an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane. This, in turn, disrupts nerve signal transmission, leading to paralysis and eventual death of the parasite.[3]

Caption: The mechanism of action of Avermectin A1a, which involves binding to and activating glutamate-gated chloride channels in invertebrates.

The discovery of Avermectin A1a, as part of the broader family of avermectins, represents a triumph of natural product screening and international scientific collaboration. The subsequent development of ivermectin, a derivative of avermectin B1, has had a profound and lasting impact on global health, particularly in the control of onchocerciasis (river blindness) and lymphatic filariasis. The story of Avermectin A1a's discovery serves as a powerful testament to the potential of microbial biodiversity as a source of novel therapeutics.

References

- 1. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]

- 2. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US4423211A - Process for the whole broth extraction of avermectin - Google Patents [patents.google.com]

- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avermectin A1a | C49H74O14 | CID 9832706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. EP0082674A2 - Process for the whole broth extraction of avermectin - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. wjarr.com [wjarr.com]

- 11. (Open Access) Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component. (1979) | J. R. Egerton | 305 Citations [scispace.com]

- 12. Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Antiparasitic: A Technical Guide to Avermectin A1a Production in Streptomyces avermitilis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the soil-dwelling bacterium, Streptomyces avermitilis, as the natural source of Avermectin (B7782182) A1a, a potent macrocyclic lactone with significant applications in the pharmaceutical and agricultural industries. This document provides a comprehensive overview of the biosynthetic pathways, regulatory networks, and the experimental protocols essential for the cultivation of S. avermitilis and the subsequent isolation and quantification of Avermectin A1a.

Introduction

Streptomyces avermitilis, a Gram-positive bacterium, is renowned for its ability to produce a class of secondary metabolites known as avermectins. These compounds, particularly Avermectin B1a, exhibit broad-spectrum anthelmintic and insecticidal properties.[1] Avermectin A1a, a closely related analogue, is also a significant product of the fermentation process and a subject of interest in drug discovery and development. The biosynthesis of these complex molecules is governed by a large gene cluster and is tightly regulated by a complex network of signaling pathways. Understanding these intricate processes is paramount for the optimization of Avermectin A1a production for commercial and research purposes.

Biosynthesis of Avermectin A1a

The biosynthesis of Avermectin A1a is a complex process orchestrated by a modular polyketide synthase (PKS) system. The core structure is assembled from precursor units derived from primary metabolism, namely acetate (B1210297) and propionate (B1217596). The entire biosynthetic gene cluster for avermectins spans approximately 82 kb and contains 18 open reading frames (ORFs).[2]

The process begins with the synthesis of the avermectin aglycone, which is catalyzed by four large multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4).[2] These proteins guide the sequential condensation of acetate and propionate units to form the polyketide backbone. Subsequent modifications, including cyclization and oxidation, are carried out by other enzymes encoded within the gene cluster to yield the final aglycone structure. The final step in the biosynthesis of Avermectin A1a involves the glycosylation of the aglycone at position C13 with a disaccharide of L-oleandrose.

Caption: Biosynthetic pathway of Avermectin A1a.

Regulatory Network of Avermectin Biosynthesis

The production of avermectins is intricately regulated at the transcriptional level. Two key regulatory proteins, AveR and AveT, play a crucial role in this process. AveR is a pathway-specific positive regulator that directly activates the transcription of the avermectin biosynthetic genes. The expression of aveR itself is controlled by other regulatory factors, including AveT.

AveT, a TetR-family transcriptional regulator, acts as an activator of avermectin production. It indirectly stimulates the transcription of the ave gene cluster by positively influencing the expression of aveR. This creates a cascade effect where the activation of aveT leads to the subsequent activation of aveR and, consequently, the entire biosynthetic pathway.

Caption: Regulatory cascade of Avermectin biosynthesis.

Quantitative Data on Avermectin A1a Production

The yield of Avermectin A1a is highly dependent on the strain of S. avermitilis used, as well as the composition of the fermentation medium and the culture conditions. The following tables summarize quantitative data from various studies.

| Table 1: Fermentation Media Composition for Avermectin Production | |

| Medium Component | Concentration (g/L) |

| Soluble Starch | 90 |

| Bean Cake Flour | 15 |

| Cottonseed Flour | 15 |

| Yeast Extract | 5 |

| Sodium Chloride | 1 |

| Dipotassium Hydrogen Phosphate | 2.5 |

| Calcium Carbonate | 7 |

| Magnesium Sulfate | 5 |

| Reference | [3] |

| Table 2: Avermectin B1a Yields in Different S. avermitilis Strains and Conditions | |||

| Strain | Fermentation Condition | Avermectin B1a Yield | Reference |

| S. avermitilis 14-12A | Optimized medium with 149.57 g/L corn starch and 8.92 g/L yeast extract | 5128 mg/L | [4] |

| S. avermitilis A229 (Industrial Strain) | Co-overexpression of aveC8m, fadD-fadAB, and bicA-ecaA | 9613 µg/mL | [1] |

| S. avermitilis 3-115 (Engineered) | Flask culture | 1.25 ± 0.14 g/L | [5] |

| S. avermitilis DM223 (Engineered) | Flask culture | ~723 mg/L | [6] |

Experimental Protocols

Fermentation of Streptomyces avermitilis

This protocol outlines the steps for the cultivation of S. avermitilis for the production of Avermectin A1a.

1. Inoculum Preparation:

- Culture S. avermitilis on a solid medium (e.g., Medium G: 4 g/L soybean meal, 4 g/L mannitol, 20 g/L agar, pH 7.0-7.2) for 7 days.[3]

- Prepare a spore suspension of 10^6 - 10^7 spores/mL in sterile saline.[3]

- Inoculate 1 mL of the spore suspension into 30 mL of seed medium (e.g., Seed Medium S: 5 g/L glucose, 20 g/L maltodextrin, 10 g/L soybean cake flour, 10 g/L cottonseed cake flour, pH 7.0-7.2) in a 250 mL flask.[3]

- Incubate for 48 hours at 30°C with shaking at 200 rpm.[3]

2. Production Fermentation:

- Inoculate the production medium (see Table 1 for an example) with 8% (v/v) of the seed culture.[3]

- Conduct fermentation in shake flasks at 30°C with shaking at 220 rpm for 12 days.[3]

Caption: Experimental workflow for fermentation.

Extraction and Purification of Avermectin A1a

This protocol provides a general procedure for the extraction and purification of avermectins from the fermentation broth.

1. Extraction:

- Adjust the pH of the whole fermentation broth to 2.5-6.0.

- Extract the avermectins with a non-water-miscible solvent such as chlorobenzene, methylene (B1212753) chloride, or ethyl acetate.

- Concentrate the organic extract to a smaller volume.

- Treat the concentrate with activated carbon and filter to remove cell debris and other impurities.

2. Purification:

- Further purify the crude extract using column chromatography. A common choice is a C18 solid-phase extraction (SPE) column.

- Elute the avermectins from the column using an appropriate solvent system, such as a mixture of acetonitrile (B52724) and water.

Quantification of Avermectin A1a by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of Avermectin A1a.

1. Sample Preparation:

- Reconstitute the purified avermectin extract in a suitable solvent, such as acetonitrile.

- For some applications, derivatization with a fluorescent tag (e.g., trifluoroacetic anhydride) may be necessary to enhance detection sensitivity.[7]

2. HPLC Analysis:

- Column: C18 reversed-phase column (e.g., Phenomenex® C18, 150 x 4.60 mm, 5 µm).[8]

- Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 53:35:12, v/v/v).[8]

- Flow Rate: 1.2 mL/min.[8]

- Detection: UV detector at 250 nm or a fluorescence detector (excitation at 365 nm, emission at 475 nm) if derivatized.[8][9]

- Quantification: Determine the concentration of Avermectin A1a by comparing the peak area of the sample to a standard curve prepared with known concentrations of a pure Avermectin A1a standard.[10]

Caption: Workflow for HPLC quantification.

Conclusion

Streptomyces avermitilis remains a cornerstone in the production of the invaluable antiparasitic agent, Avermectin A1a. A thorough understanding of its complex biosynthetic machinery and regulatory networks is critical for the rational design of strain improvement strategies and the optimization of fermentation processes. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to cultivate S. avermitilis, and to extract, purify, and accurately quantify Avermectin A1a, thereby facilitating further research and development in this important field.

References

- 1. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. research.tees.ac.uk [research.tees.ac.uk]

- 5. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. scielo.br [scielo.br]

- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 10. researchgate.net [researchgate.net]

Elucidating the Avermectin A1a Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Avermectin (B7782182) A1a, a potent macrocyclic lactone produced by the bacterium Streptomyces avermitilis. Avermectins, and their derivatives like ivermectin, are cornerstone therapies in veterinary and human medicine for their potent anthelmintic and insecticidal properties. Understanding the intricate enzymatic machinery responsible for its synthesis is paramount for rational strain improvement and the generation of novel, more effective analogs through metabolic engineering.

This guide details the genetic organization, enzymatic steps, and regulatory networks governing Avermectin A1a production. It includes quantitative data on the effects of genetic modifications, detailed experimental protocols for key analytical and genetic techniques, and visual representations of the biosynthetic and experimental workflows to facilitate a deeper understanding of this complex metabolic pathway.

Core Biosynthetic Pathway of Avermectin

The biosynthesis of avermectins is a complex process orchestrated by a large gene cluster spanning approximately 82 kb in the Streptomyces avermitilis genome.[1][2] The pathway can be broadly divided into three main stages:

-

Polyketide Chain Assembly: The backbone of the avermectin molecule is a polyketide, synthesized by a Type I modular polyketide synthase (PKS).

-

Post-PKS Modifications: The initial polyketide chain undergoes a series of modifications, including cyclization and oxidation, to form the characteristic pentacyclic aglycone structure.

-

Glycosylation: The aglycone is decorated with a disaccharide of L-oleandrose, which is crucial for its biological activity.

Polyketide Synthase (PKS) Machinery

The avermectin PKS is a remarkable enzymatic assembly line composed of four large, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4), which are encoded by the aveA1, aveA2, aveA3, and aveA4 genes, respectively.[3] These proteins are organized into 12 modules, with each module responsible for one round of polyketide chain elongation.[3]

The synthesis of the Avermectin A1a backbone is initiated with a 2-methylbutyryl-CoA starter unit. The subsequent elongation involves the condensation of seven acetate (B1210297) and five propionate (B1217596) extender units, derived from malonyl-CoA and methylmalonyl-CoA, respectively.[3] The specific "a" or "b" series of avermectins is determined by the starter unit used; 2-methylbutyryl-CoA leads to the "a" series, while isobutyryl-CoA results in the "b" series.

Post-PKS Modification and Glycosylation

Following the assembly of the polyketide chain, a series of tailoring enzymes modify the aglycone. Key enzymes and their functions include:

-

AveE: A cytochrome P450 monooxygenase that catalyzes the formation of the furan (B31954) ring.

-

AveF: An NAD(P)H-dependent ketoreductase responsible for reducing the C5 keto group to a hydroxyl group.

-

AveD: A SAM-dependent C5-O-methyltransferase.

-

AveC: Influences the dehydratase activity in module 2, affecting the C22-C23 position.

The final step in the biosynthesis of Avermectin A1a is the glycosylation of the aglycone at the C13 position. This is carried out by the glycosyltransferase AveBI, which attaches a disaccharide of L-oleandrose. The genes responsible for the synthesis of the dTDP-L-oleandrose precursor are also located within the avermectin biosynthetic gene cluster.

Quantitative Data on Avermectin Production

The production of Avermectin B1a can be significantly influenced by the genetic engineering of the biosynthetic pathway and precursor supply. The following table summarizes the production titers in various engineered strains of S. avermitilis.

| Strain | Genetic Modification | Avermectin B1a Titer (µg/mL) | Fold Increase vs. Wild-Type | Reference |

| Wild-Type (WT) | - | ~4,500 | - | [4] |

| A229 | Industrial high-yielding strain | 6,447 | 1.43 | [4] |

| A229-aveC8m | A229 with engineered aveC | 8,120 | 1.80 | [4] |

| A229-fadD-fadAB | A229 overexpressing fadD and fadAB | 8,537 | 1.90 | [4] |

| A229-bicA-ecaA | A229 expressing bicA and ecaA | 8,083 | 1.80 | [4] |

| A229-combined | A229 with combined modifications | 9,613 | 2.14 | [4] |

Visualizing the Avermectin A1a Biosynthetic Pathway

The following diagram, generated using Graphviz, illustrates the key steps in the Avermectin A1a biosynthetic pathway.

Caption: The Avermectin A1a biosynthetic pathway, from precursors to the final product.

Experimental Protocols

Quantification of Avermectin A1a by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of avermectins from S. avermitilis fermentation broth.

a. Sample Preparation and Extraction:

-

Harvest 10 mL of fermentation broth by centrifugation at 4,000 x g for 15 minutes.

-

Transfer the supernatant to a clean tube.

-

Extract the supernatant twice with an equal volume of ethyl acetate by vigorous vortexing for 2 minutes.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the dried extract in 1 mL of acetonitrile (B52724) for HPLC analysis.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 60% acetonitrile, increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 245 nm.

-

Injection Volume: 20 µL.

-

Quantification: Create a standard curve using a certified Avermectin A1a standard of known concentrations.

Gene Knockout in Streptomyces avermitilis via Homologous Recombination

This protocol outlines a general workflow for creating a targeted gene deletion in S. avermitilis.

Caption: A generalized workflow for creating a gene knockout mutant in Streptomyces avermitilis.

Regulatory Network of Avermectin Biosynthesis

The production of avermectin is tightly regulated by a complex network of regulatory proteins. The key regulator is AveR , a pathway-specific positive regulator belonging to the Large ATP-binding regulators of the LuxR (LAL) family. AveR is essential for the transcription of the avermectin biosynthetic genes.

Other regulatory proteins, such as AvaR1, AvaR2, and AvaR3 , are involved in a gamma-butyrolactone (B3396035) (GBL) signaling cascade that modulates avermectin production. AvaR1 and AvaR2 act as repressors, while AvaR3 is a positive regulator. The interplay between these regulators ensures that avermectin production is coordinated with the physiological state of the cell.

Caption: A simplified diagram of the regulatory network controlling avermectin biosynthesis.

Conclusion

The elucidation of the Avermectin A1a biosynthetic pathway has provided a detailed roadmap for the production of this vital antiparasitic agent. The knowledge of the genes, enzymes, and regulatory mechanisms involved has enabled the rational design of high-producing strains and the generation of novel avermectin analogs with improved properties. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further exploit the potential of this remarkable natural product. Future work in this area will likely focus on the in-depth characterization of the enzymatic machinery, the fine-tuning of regulatory networks, and the application of synthetic biology approaches to create a new generation of avermectin-based therapies.

References

A Deep Dive into the Molecular Interactions of Avermectin A1a with Glutamate-Gated Chloride Channels

For Immediate Release

Pasadena, CA – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Avermectin A1a on glutamate-gated chloride channels (GluCls). This guide synthesizes critical data on the allosteric modulation, binding kinetics, and functional consequences of this interaction, providing a vital resource for the development of novel anthelmintics and insecticides.

Avermectin A1a, a potent macrocyclic lactone, and its derivative ivermectin, exert their powerful anthelmintic and insecticidal effects by targeting GluCls, which are ligand-gated ion channels crucial for neurotransmission in many invertebrates.[1][2][3][4] Unlike vertebrates, which lack these specific channels, invertebrates rely on GluCls for inhibitory signaling in their nervous and muscular systems.[3][4][5] This selectivity makes GluCls an attractive target for antiparasitic drugs.[1][2][6]

Avermectin A1a acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of GluCls.[7][8] Its binding to the channel leads to a prolonged and essentially irreversible opening, causing an influx of chloride ions.[1][2] This influx hyperpolarizes the neuron or muscle cell, preventing the generation of action potentials and leading to flaccid paralysis and eventual death of the parasite.[1][2][9]

This technical guide provides a detailed examination of the molecular underpinnings of this process, including quantitative data on binding affinities and channel activation, comprehensive experimental protocols for studying these interactions, and visual representations of the involved pathways and workflows.

Quantitative Analysis of Avermectin A1a Interaction with GluCls

The following tables summarize key quantitative data from various studies, offering a comparative overview of the potency and efficacy of Avermectin A1a (ivermectin) and the natural ligand, glutamate (B1630785), on different GluCl subtypes.

| Ligand | Receptor/Subunit | Preparation | EC50 | Hill Coefficient (nH) | Reference |

| L-Glutamate | H. contortus GluClα3B | Xenopus oocytes | 27.6 ± 2.7 µM | 1.89 ± 0.35 | [10][11] |

| L-Glutamate | C. elegans GluClα3B | Xenopus oocytes | 2.2 ± 0.12 mM | Not Reported | [10][11] |

| L-Glutamate | H. contortus αβ (1:1) GluClRs | Xenopus oocytes | 40 µM | Not Reported | [12] |

| L-Glutamate | H. contortus αβ (1:50) GluClRs | Xenopus oocytes | 44 µM | Not Reported | [12] |

| L-Glutamate | H. contortus α (avr-14b) GluClR | Macropatch | 43 µM | 0.8 | [9] |

| Ivermectin | H. contortus GluClα3B | Xenopus oocytes | ~0.1 ± 1.0 nM | >6 | [10][11] |

| Ivermectin | Engineered GluClv2.0 | Dissociated Neurons | ~1 nM for spike suppression | Not Applicable | [13][14] |

| Ibotenate | H. contortus GluClα3B | Xenopus oocytes | 87.7 ± 3.5 µM | 1.70 ± 0.36 | [10][11] |

Table 1: Agonist Potency on Glutamate-Gated Chloride Channels. This table highlights the significantly higher potency of ivermectin compared to the natural agonist L-glutamate.

| Ligand | Receptor/Subunit | Preparation | Kd | Reference |

| [3H]Ivermectin | Wild-type H. contortus GluClα3B | COS-7 cells | 0.35 ± 0.1 nM | [10] |

| [3H]Ivermectin | L256F mutant H. contortus GluClα3B | COS-7 cells | 2.26 ± 0.78 nM | [10][11] |

| [3H]Ivermectin | T300S mutant H. contortus GluClα3B | COS-7 cells | 0.76 ± 0.25 nM | [10] |

| L-Glutamate | C. elegans GluCl (in presence of ivermectin) | Not Specified | ~0.66 µM | [15] |

| L-Glutamate | C. elegans GluCl (in presence of POPS) | Not Specified | ~1.1 µM | [15] |

Table 2: Binding Affinity of Ivermectin and Glutamate to GluCls. This data, primarily from radioligand binding assays, confirms the high-affinity interaction of ivermectin with its binding site on the GluCl.

Key Experimental Methodologies

Understanding the mechanism of Avermectin A1a requires sophisticated experimental techniques. Below are detailed protocols for two primary methods used to characterize its effects on GluCls.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is instrumental for studying the function of ion channels expressed in a heterologous system.

-

Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.

-

cRNA Injection: Synthesized cRNA encoding the desired GluCl subunits (e.g., H. contortus GluClα3B) is injected into Stage V-VI oocytes.[10] Oocytes are then incubated for 2-7 days to allow for protein expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

-

Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 mV to -80 mV).

-

Agonists (glutamate or ivermectin) are applied via the perfusion system. The resulting chloride currents are recorded using an amplifier and digitized for analysis.[16]

-

-

Data Analysis: Dose-response curves are generated by applying a range of agonist concentrations and measuring the peak current response. These curves are then fitted to the Hill equation to determine the EC50 and Hill coefficient.[9]

Radioligand Binding Assay

This method is used to quantify the binding affinity of a radiolabeled ligand (e.g., [3H]ivermectin) to the receptor.

-

Cell Culture and Transfection: A suitable cell line (e.g., COS-7) is cultured and transfected with a plasmid DNA encoding the GluCl subunit of interest.[10]

-

Membrane Preparation: After 48-72 hours, the cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]ivermectin and varying concentrations of unlabeled ivermectin (for competition binding).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a set duration to reach equilibrium.

-

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed, and the amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis: The data from competition binding experiments are used to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[10]

Visualizing the Molecular Mechanisms

To further elucidate the complex interactions, the following diagrams illustrate the signaling pathways and experimental workflows.

Figure 1: Signaling pathway of Avermectin A1a action on a glutamate-gated chloride channel.

Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of GluCls.

Figure 3: Logical relationship of Avermectin A1a's interaction with the GluCl channel.

The detailed structural and functional data, including the identification of ivermectin's binding site at the interface of transmembrane helices, has been pivotal.[5] Crystallographic studies of the C. elegans GluCl have provided a high-resolution view of this interaction, revealing how ivermectin stabilizes the open state of the channel.[15] This structural insight is invaluable for the rational design of new, more effective, and specific antiparasitic agents.

This guide consolidates the current knowledge on the mechanism of action of Avermectin A1a on glutamate-gated chloride channels, providing a foundational resource for ongoing research and development in parasitology and neuroscience.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. AOP-Wiki [aopwiki.org]

- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 7. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An engineered glutamate-gated chloride (GluCl) channel for sensitive, consistent neuronal silencing by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray structures of GluCl in apo states reveal gating mechanism of Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Core Structural Differences Between Avermectin A1a and B1a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between Avermectin A1a and B1a, two closely related macrocyclic lactones with potent anthelmintic and insecticidal properties. This document outlines their physicochemical properties, details the experimental protocols for their differentiation, and visualizes key structural and functional aspects.

Core Structural Distinction

Avermectin A1a and B1a are both produced by the soil actinomycete Streptomyces avermitilis.[1] Their fundamental structural difference lies at the C5 position of the 16-membered macrocyclic lactone ring. Avermectin A1a possesses a methoxy (B1213986) group (-OCH₃) at this position, while Avermectin B1a has a hydroxyl group (-OH).[1] This seemingly minor variation is a result of a specific enzymatic step in their shared biosynthetic pathway.

This structural divergence is illustrated in the diagram below.

References

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary bioactivities of Avermectin (B7782182) A1a, a potent macrocyclic lactone derived from the bacterium Streptomyces avermitilis. The document details its principal mechanisms of action, presents quantitative data from relevant studies, and outlines detailed experimental protocols for screening its various biological effects.

Avermectin A1a, along with its close structural relatives, has been a cornerstone in the fields of parasitology and insecticide development.[1] Its primary mode of action is through the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[2] Emerging research has also uncovered promising anticancer, anti-inflammatory, and other bioactivities, expanding its potential therapeutic applications.

Anthelmintic and Insecticidal Activity

The most well-established bioactivities of the avermectin class of compounds, including Avermectin A1a, are their potent anthelmintic and insecticidal effects. These activities stem from their ability to selectively target the nervous systems of invertebrates.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectin A1a's primary molecular target in nematodes and arthropods is the glutamate-gated chloride channel (GluCl).[3] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in invertebrates. Avermectin A1a binds to these channels, enhancing the effect of the neurotransmitter glutamate. This leads to a prolonged influx of chloride ions into nerve and muscle cells, causing hyperpolarization of the cell membrane. The sustained hyperpolarization prevents the transmission of nerve impulses, resulting in flaccid paralysis and eventual death of the organism.[2]

dot

References

- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

Avermectin A1a: A Technical Guide to its Function as a Macrocyclic Lactone Anthelmintic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin (B7782182) A1a, a potent macrocyclic lactone produced by the bacterium Streptomyces avermitilis, serves as a cornerstone in the control of parasitic nematodes and arthropods.[1][2] Its primary mechanism of action involves the high-affinity binding to and modulation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][3][4] This interaction leads to an influx of chloride ions, resulting in hyperpolarization of neuronal and muscular cells, ultimately causing paralysis and death of the parasite.[3][4] This technical guide provides an in-depth exploration of the molecular pharmacology of Avermectin A1a, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the critical signaling pathways and experimental workflows.

Mechanism of Action

Avermectin A1a exerts its anthelmintic effect by acting as a positive allosteric modulator and direct agonist of glutamate-gated chloride channels (GluCls) in nematodes.[3][5] These channels, which are ligand-gated ion channels, are crucial for inhibitory neurotransmission in invertebrates.[6]

The binding of Avermectin A1a to GluCls is essentially irreversible and distinct from the binding of the endogenous ligand, glutamate (B1630785).[3][4] While glutamate binding causes a rapid and transient opening of the channel, Avermectin A1a induces a slow, prolonged, and practically irreversible channel opening.[3][5] This sustained influx of chloride ions leads to a long-lasting hyperpolarization of the cell membrane of neurons and pharyngeal muscle cells, effectively silencing synaptic transmission and neuromuscular function.[3][4] The paralysis of the pharyngeal pump prevents the nematode from feeding, leading to starvation, while disruption of somatic muscle function results in paralysis and expulsion from the host.

In addition to its direct agonistic effects, at lower concentrations, Avermectin A1a can potentiate the response of GluCls to sub-maximal concentrations of L-glutamate.[5] The binding site for ivermectin, a derivative of avermectin, has been identified in the channel domain, between the M1 and M3 transmembrane domains of adjacent subunits.[6] This binding event allosterically modulates the channel, favoring the open conformation.[6]

Quantitative Data

The efficacy of Avermectin A1a and its derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to their anthelmintic activity.

Table 1: In Vitro Efficacy of Avermectin Derivatives Against Various Helminths

| Compound | Helminth Species | Assay Type | IC50 / EC50 | Reference |

| Ivermectin | Haemonchus contortus (EPR-susceptible) | Automated Motility Assay | 0.29 - 0.48 µM | [7] |

| Ivermectin | Haemonchus contortus (EPR-resistant) | Automated Motility Assay | 8.16 - 32.03 µM | [7] |

| Ivermectin | Brugia malayi (adult) | Worminator Motility Assay | ~2.22 µM | [8] |

| Ivermectin | Brugia malayi (adult) | WormAssay | ~2.7 µM | [8] |

| Avermectin Analogue 9j | Tetranychus cinnabarinus | - | LC50: 0.005 µM | [9] |

| Avermectin Analogue 16d | Tetranychus cinnabarinus | - | LC50: 0.002 µM | [9] |

| Avermectin | Tetranychus cinnabarinus | - | LC50: 0.013 µM | [9] |

| Avermectin Analogues (various) | Bursaphelenchus xylophilus | - | LC50: 2.959 - 5.013 µM | [9] |

| Avermectin | Bursaphelenchus xylophilus | - | LC50: 6.746 µM | [9] |

Table 2: Binding Affinity and Channel Gating Parameters

| Ligand | Receptor/Channel | Preparation | Parameter | Value | Reference |

| Ivermectin (radiolabeled) | HcGluClα3B | Recombinant (Xenopus oocytes) | Kd | 0.35 ± 0.1 nM | [5] |

| Ivermectin (radiolabeled) | HcGluClα3B (L256F mutant) | Recombinant (Xenopus oocytes) | Kd | 2.26 ± 0.78 nM | [5] |

| L-glutamate | HcGluClα3B | Recombinant (Xenopus oocytes) | EC50 | 27.6 ± 2.7 µM | [5] |

| Ibotenate | HcGluClα3B | Recombinant (Xenopus oocytes) | EC50 | 87.7 ± 3.5 µM | [5] |

| Ivermectin | HcGluClα3B | Recombinant (Xenopus oocytes) | Estimated EC50 | ~0.1 ± 1.0 nM | [5] |

Table 3: In Vivo Efficacy of Avermectin B1a

| Host | Parasite Species | Dosage | Route | Efficacy | Reference |

| Sheep | Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus axei, T. colubriformis, Cooperia oncophora, Oesophagostomum columbianum | 0.1 mg/kg | Oral | >95% reduction | [10] |

| Cattle | Haemonchus placei, Ostertagia ostertagi, T. axei, T. colubriformis, Cooperia oncophora, C. punctata, Oesophagostomum radiatum, Dictyocaulus viviparus | 0.1 mg/kg | Oral | >95% reduction | [10] |

| Cattle | Various gastrointestinal nematodes | 0.1 mg/kg | Parenteral | >95% reduction (exception: adult C. oncophora) | [10] |

| Dogs | Ancylostoma caninum | 0.003 - 0.005 mg/kg | Oral | 83 - 100% removal | [10] |

| Poultry | Capillaria obsignata | 0.05 mg/kg | - | Effective removal | [10] |

| Poultry | Immature Ascaridia galli | 0.1 mg/kg | - | Effective removal | [10] |

Experimental Protocols

In Vitro Anthelmintic Efficacy Assessment: Larval Motility Assay

This protocol describes a method for determining the inhibitory concentration (IC50) of Avermectin A1a against nematode larvae using an automated motility assay.

-

Parasite Culture and Larval Collection:

-

Culture nematode eggs to the third-stage larvae (L3) using standard parasitological techniques.

-

Collect and clean the L3 larvae, ensuring they are viable and active.

-

-

Compound Preparation:

-

Prepare a stock solution of Avermectin A1a in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

-

Assay Procedure:

-

Dispense a known number of L3 larvae (e.g., 500-1,000) into each well of a 96-well microplate.[7]

-

Add the different concentrations of Avermectin A1a to the wells. Include a solvent control (vehicle) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., temperature, humidity).

-

Monitor larval motility at specific time points using an automated plate reader capable of quantifying movement (e.g., xWORM system).[7]

-

-

Data Analysis:

-

Calculate the percentage of motility inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Receptor Binding Assay: Radioligand Binding to Recombinant GluCls

This protocol outlines a method to determine the binding affinity (Kd) of Avermectin A1a to specific glutamate-gated chloride channel subunits expressed in a heterologous system.

-

Expression of Recombinant GluCls:

-

Membrane Preparation:

-

Homogenize the oocytes in a suitable buffer to isolate the cell membranes containing the expressed receptors.

-

Centrifuge the homogenate to pellet the membranes and resuspend them in the binding buffer.

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of radiolabeled ivermectin (a close analog of Avermectin A1a).

-

Include a range of concentrations of unlabeled Avermectin A1a to compete for binding.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specific binding.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Perform a competition binding analysis to determine the Ki or Kd of Avermectin A1a.

-

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

This protocol describes a standard method for evaluating the in vivo efficacy of an anthelmintic in livestock.[11][12]

-

Animal Selection and Grouping:

-

Select a group of animals with naturally or experimentally induced nematode infections.

-

Randomly allocate the animals to a treatment group and a control group.

-

-

Pre-Treatment Sampling:

-

Collect individual fecal samples from all animals to determine the baseline fecal egg count (FEC).

-

-

Treatment Administration:

-

Administer Avermectin A1a to the treatment group at the desired dose and route.

-

The control group receives a placebo or no treatment.

-

-

Post-Treatment Sampling:

-

Collect fecal samples from all animals again at a specified time post-treatment (e.g., 10-14 days).

-

-

Fecal Egg Count:

-

Determine the FEC for each sample using a standardized technique (e.g., McMaster method).

-

-

Data Analysis:

-

Calculate the percentage reduction in FEC for the treatment group compared to the control group using the following formula: % Reduction = [1 - (T2/T1) * (C1/C2)] * 100 Where T1 and T2 are the pre- and post-treatment mean FEC for the treated group, and C1 and C2 are the pre- and post-treatment mean FEC for the control group.

-

An efficacy of >95% is generally considered effective.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Avermectin A1a and the general workflows of the described experimental protocols.

Resistance Mechanisms

The emergence of resistance to avermectins is a significant challenge in parasite control. Several mechanisms have been implicated in avermectin resistance in nematodes:

-

Alterations in GluCl Subunits: Mutations in the genes encoding the subunits of glutamate-gated chloride channels, such as avr-14, avr-15, and glc-1, can lead to reduced binding affinity of avermectins and consequently, decreased efficacy.[13][14] For instance, a leucine (B10760876) to phenylalanine substitution (L256F) in the HcGluClα3B subunit has been shown to increase the Kd for ivermectin binding.[5]

-

Upregulation of P-glycoproteins: P-glycoproteins (P-gps) are ATP-binding cassette (ABC) transporters that function as efflux pumps.[3][15] Overexpression of P-gps can actively transport avermectins out of the parasite's cells, reducing the intracellular concentration at the target site.[15]

Conclusion

Avermectin A1a remains a critically important anthelmintic due to its high potency and unique mechanism of action targeting invertebrate-specific glutamate-gated chloride channels. A thorough understanding of its molecular pharmacology, supported by robust quantitative data and standardized experimental protocols, is essential for its continued effective use and for the development of novel anthelmintics that can overcome emerging resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of parasitology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scops.org.uk [scops.org.uk]

- 12. Methods to determine resistance to anthelmintics when continuing larval development occurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The genetics of ivermectin resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Variants of Avermectin A1a Produced by Streptomyces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties. The natural fermentation of S. avermitilis yields a complex of eight closely related compounds: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. These variants differ in their chemical structure at three key positions, leading to a spectrum of biological activities. Avermectin (B7782182) B1a is recognized as the most commercially significant component due to its superior insecticidal activity.[1] This technical guide provides a comprehensive overview of the natural variants of Avermectin A1a, focusing on their biosynthesis, production yields, experimental protocols for their isolation and characterization, and the regulatory pathways governing their production in Streptomyces avermitilis.

Introduction to Avermectin Variants

The eight primary natural avermectin variants are categorized into four pairs of homologous compounds (A1/B1 and A2/B2) with major (a-component) and minor (b-component) forms. The structural diversity arises from:

-

C-25 substituent: The 'a' series possesses a sec-butyl group, derived from the incorporation of a 2-methylbutyryl-CoA starter unit, while the 'b' series has an isopropyl group from an isobutyryl-CoA starter.

-

C-5 substituent: The 'A' series is characterized by a methoxy (B1213986) group, whereas the 'B' series has a hydroxyl group.

-

C22-23 bond: The '1' components feature a double bond, while the '2' components have a hydrated bond with a hydroxyl group at C-23.

These structural modifications are a result of the intricate enzymatic machinery encoded by the avermectin biosynthetic gene cluster (ave) in S. avermitilis.

Quantitative Production of Avermectin Variants

The production of avermectin variants is influenced by fermentation conditions, including medium composition, pH, temperature, and aeration. While Avermectin B1a is often the most abundant component, the relative ratios of the eight variants can be manipulated to some extent through metabolic engineering and process optimization. Typically, the major components (a-series) are produced in a higher ratio to the minor components (b-series), often cited as being between 80:20 and 90:10.[2]

| Avermectin Variant | Starter Unit | C-5 Substituent | C22-23 Bond | Typical Production Titer (Relative to Total Avermectins) |

| A1a | sec-butyl | Methoxy | Double Bond | Major Component |

| A1b | Isopropyl | Methoxy | Double Bond | Minor Component |

| A2a | sec-butyl | Methoxy | Hydrated | Major Component |

| A2b | Isopropyl | Methoxy | Hydrated | Minor Component |

| B1a | sec-butyl | Hydroxyl | Double Bond | Major Component (Often most abundant) |

| B1b | Isopropyl | Hydroxyl | Double Bond | Minor Component |

| B2a | sec-butyl | Hydroxyl | Hydrated | Major Component |

| B2b | Isopropyl | Hydroxyl | Hydrated | Minor Component |

Note: Specific quantitative titers for each of the eight variants are highly strain and condition-dependent and are not consistently reported across the literature. The table reflects the general understanding of their relative abundance.

Biosynthesis of Avermectin Variants

The biosynthesis of avermectins is a complex process orchestrated by a large polyketide synthase (PKS) and a series of tailoring enzymes. The core of this process is the ave gene cluster, which spans approximately 82 kb.

Avermectin Biosynthetic Pathway

The biosynthetic pathway can be summarized in the following key stages:

-

Polyketide Chain Assembly: The assembly of the macrolide backbone is carried out by a type I PKS system, encoded by the aveA genes. The selection of the starter unit (2-methylbutyryl-CoA or isobutyryl-CoA) determines the 'a' or 'b' series.

-

Cyclization and Aglycone Formation: The polyketide chain is cyclized to form the initial aglycone.

-

Post-PKS Modifications: A series of tailoring enzymes modify the aglycone. This includes oxidation, reduction, and methylation. The aveD gene product, an O-methyltransferase, is responsible for the methylation at C-5, distinguishing the 'A' and 'B' series. The aveC gene product influences the dehydration at the C22-23 position, leading to the '1' or '2' series.

-

Glycosylation: The aglycone is glycosylated with two units of L-oleandrose, a deoxysugar, by glycosyltransferases encoded within the aveB genes.

Caption: A simplified workflow of the Avermectin biosynthetic pathway in Streptomyces avermitilis.

Regulatory Signaling Pathway

The biosynthesis of avermectins is tightly regulated at the transcriptional level. The key regulatory element is the aveR gene, located within the ave cluster. AveR is a positive regulator belonging to the LAL (Large ATP-binding regulators of the LuxR family) of transcriptional activators. It is essential for the transcription of the avermectin biosynthetic genes. Inactivation of aveR leads to the complete cessation of avermectin production.

Recent studies have identified other regulatory proteins that modulate aveR expression and, consequently, avermectin biosynthesis. For instance, AveT (SAV3619), a TetR-family transcriptional regulator, acts as an activator of avermectin production by indirectly stimulating the transcription of aveR.

Caption: Key regulatory elements in the Avermectin biosynthesis signaling pathway.

Experimental Protocols

Fermentation of Streptomyces avermitilis

Objective: To produce avermectins through submerged fermentation.

Materials:

-

Streptomyces avermitilis strain (e.g., ATCC 31267)

-

Seed medium (e.g., YMG medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 2 g/L CaCO3, pH 7.0-7.2)

-

Production medium (e.g., SM2 medium: 50 g/L soluble corn starch, 2.0 g/L yeast extract, 0.1 g/L KCl, 0.8 g/L CaCO3, 0.1 g/L MgSO4·7H2O, pH 7.0-7.2)[3]

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. avermitilis spores or mycelia from a slant into a flask containing the seed medium. Incubate at 28-30°C with shaking at 200-250 rpm for 24-48 hours until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 7-14 days.

-

Monitoring: Monitor the fermentation by observing cell growth and measuring pH. Avermectin production typically starts in the late exponential or stationary phase.

Extraction and Purification of Avermectins

Objective: To extract and purify the avermectin complex from the fermentation broth.

Materials:

-

Fermentation broth

-

Solvents: Methanol (B129727), ethyl acetate (B1210297), acetone, hexane

-

Centrifuge

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Cell Separation: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Avermectins are primarily intracellular.

-

Extraction: Extract the mycelial cake with a polar solvent like methanol or acetone. This can be done by stirring the mycelia in the solvent for several hours. Repeat the extraction process to ensure complete recovery.

-

Solvent Partitioning: Combine the solvent extracts and concentrate them under reduced pressure. The crude extract can be further purified by liquid-liquid partitioning between an aqueous phase and an immiscible organic solvent like ethyl acetate or methylene (B1212753) chloride.

-

Chromatographic Purification: The crude extract is then subjected to column chromatography on silica gel. A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is used to elute the different avermectin components.

-

Crystallization: The fractions containing the desired avermectin variants can be further purified by crystallization.

Caption: A general experimental workflow for the production and analysis of Avermectins.

Analytical Methods for Avermectin Variants

Objective: To separate, identify, and quantify the different avermectin variants.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: UV detection at approximately 245 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS provides higher sensitivity and specificity for the identification and quantification of avermectin variants, especially in complex matrices.

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: Quadrupole or time-of-flight (TOF) mass analyzers can be used to obtain accurate mass measurements for molecular formula confirmation.

-

Tandem MS (MS/MS): Fragmentation patterns obtained from MS/MS experiments are used for structural elucidation and confirmation of the identity of each variant.

Characterization of Avermectin Variants

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are powerful tools for the structural elucidation of avermectin variants.

-

The chemical shifts of specific protons and carbons can be used to identify the different substituents at C-5, C-25, and the nature of the C22-23 bond.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of each variant.

-

The fragmentation patterns in MS/MS spectra provide valuable structural information. Common fragmentation pathways involve the cleavage of the glycosidic bonds and losses from the macrocyclic lactone ring.

Conclusion

The natural variants of Avermectin A1a produced by Streptomyces avermitilis represent a fascinating example of microbial secondary metabolism, yielding a family of structurally diverse and biologically potent compounds. A thorough understanding of their biosynthesis, the factors influencing their production, and the analytical methods for their characterization is crucial for researchers and drug development professionals. The information and protocols provided in this technical guide serve as a foundational resource for the study and exploitation of these valuable natural products. Further research into the intricate regulatory networks and the development of more efficient fermentation and purification strategies will continue to be important areas of investigation in the quest for novel and improved avermectin-based therapeutics.

References

foundational research on the pharmacology of Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin (B7782182) A1a is a potent macrocyclic lactone anthelmintic and insecticidal agent produced by the soil actinomycete Streptomyces avermitilis.[1][2] It is part of the avermectin family, a group of eight closely related 16-membered macrocyclic lactone derivatives.[1][2][3] This technical guide provides an in-depth overview of the foundational research on the pharmacology of Avermectin A1a, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its biological functions.

Mechanism of Action

The primary mechanism of action of Avermectin A1a in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls).[1][2][4] These channels, which are unique to protostome invertebrates, are ligand-gated ion channels crucial for neurotransmission.[4] Avermectin A1a acts as a positive allosteric modulator, binding to a site distinct from the glutamate-binding site.[4] This binding enhances the effect of glutamate (B1630785), leading to an increased influx of chloride ions into nerve and muscle cells.[1][2] The resulting hyperpolarization of the cell membrane causes a flaccid paralysis and ultimately the death of the parasite.[1]

In addition to its effects on GluCls, Avermectin A1a and other avermectins have been shown to interact with other ligand-gated ion channels, most notably GABA-A receptors in both vertebrates and invertebrates.[5][6][7] However, its affinity for invertebrate GluCls is significantly higher, which accounts for its selective toxicity.[2]

Recent studies have also suggested that avermectins may possess anti-inflammatory properties by downregulating the nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of avermectins with their primary targets. It is important to note that much of the specific research has been conducted with the derivative Ivermectin (22,23-dihydroavermectin B1a), which is structurally very similar to Avermectin A1a.

Table 1: Dose-Response Data for Avermectins on Glutamate-Gated Chloride Channels (GluCls)

| Compound | Channel/Organism | Parameter | Value | Reference |

| Ivermectin | Haemonchus contortus GluClα3B | EC50 | ~0.1 ± 1.0 nM | [9] |

| L-Glutamate | Haemonchus contortus GluClα3B | EC50 | 27.6 ± 2.7 µM | [9] |

| L-Glutamate | Caenorhabditis elegans GluCl | EC50 | 2.2 ± 0.12 mM | [9] |

| Ibotenate | Haemonchus contortus GluClα3B | EC50 | 87.7 ± 3.5 µM | [9] |

| Glutamate | Anopheles gambiae AgGluCl-b | EC50 | 30.22 ± 2.75 µmol l−1 | [10] |

| Glutamate | Anopheles gambiae AgGluCl-b | Hill Coefficient | 1.93 ± 0.32 | [10] |

Table 2: Binding Affinity Data for Avermectins

| Radioligand | Preparation | Parameter | Value | Reference |

| [3H]Ivermectin | Haemonchus contortus GluClα3B | Kd | 0.35 ± 0.1 nM | [9] |

| [3H]Ivermectin | Haemonchus contortus GluClα3B (L256F mutant) | Kd | 2.26 ± 0.78 nM | [9] |

Experimental Protocols

Electrophysiological Recording of GluCl Channel Activity

Detailed electrophysiological studies are crucial for characterizing the effects of Avermectin A1a on ion channel function. The two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes and patch-clamp recordings from cultured neurons are commonly employed methods.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific GluCl subunits of interest (e.g., Dirofilaria immitis DiGluClα3B).[11]

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for channel expression.

-

Recording:

-

Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES).[12]

-

Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (e.g., -70 mV).[12]

-

Avermectin A1a and other compounds are applied via the perfusion system at varying concentrations.

-

The resulting currents are recorded, amplified, and digitized for analysis. Dose-response curves can be generated by plotting the current amplitude as a function of the agonist concentration and fitting the data with the Hill equation to determine the EC50.[13][14][15]

-

Patch-Clamp Electrophysiology in Cultured Neurons:

-

Cell Culture: Primary neurons (e.g., from rat dorsal root ganglia) are cultured on coverslips.

-

Transfection: Neurons are transfected with plasmids encoding the GluCl subunits and a fluorescent marker (e.g., YFP) to identify expressing cells.

-

Recording:

-

Whole-cell patch-clamp recordings are performed on transfected neurons.

-

The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose.

-

The intracellular (pipette) solution may contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP.

-

Avermectin A1a is applied to the bath, and changes in membrane potential and current are recorded.

-

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of Avermectin A1a binding sites on its target receptors.

Membrane Preparation:

-

Tissue or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[16]

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[16]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[16] Protein concentration is determined using a standard method like the BCA assay.[16]

Binding Assay Protocol (Filtration Assay):

-

Incubation: In a 96-well plate, the membrane preparation is incubated with a radiolabeled form of an avermectin (e.g., [3H]ivermectin) and varying concentrations of unlabeled Avermectin A1a (for competition assays) or increasing concentrations of the radioligand (for saturation assays).[16][17]

-

Equilibration: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[17]

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Saturation Assays: Specific binding is plotted against the radioligand concentration. The data is fitted to a one-site binding model to determine the Kd and Bmax.

-

Competition Assays: The percentage of specific binding is plotted against the concentration of the unlabeled competitor. The data is fitted to a sigmoidal dose-response curve to determine the IC50, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[17]

-

Signaling Pathways and Experimental Workflows

Avermectin A1a Signaling at the Glutamate-Gated Chloride Channel

The primary signaling pathway for Avermectin A1a in invertebrates is its direct interaction with and modulation of GluCls.

Caption: Avermectin A1a signaling at the invertebrate GluCl.

Experimental Workflow for Characterizing Avermectin A1a's Effect on Ion Channels

The following diagram illustrates a typical workflow for investigating the pharmacological effects of Avermectin A1a on a specific ion channel.

Caption: Workflow for Avermectin A1a ion channel pharmacology.

Avermectin's Putative Anti-Inflammatory Signaling Pathway

Avermectins have been shown to inhibit the production of inflammatory cytokines, potentially through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Avermectin's putative anti-inflammatory mechanism.

Pharmacokinetics

The pharmacokinetic properties of avermectins, including Avermectin A1a, are characterized by high lipophilicity.[18] This leads to a large volume of distribution and prolonged persistence in tissues, particularly fat.[19] The route of administration significantly influences the drug's disposition. Subcutaneous injection can create a depot effect, leading to a slower release and longer plasma residence time compared to oral administration.[19] Avermectins are primarily eliminated through biliary excretion, resulting in significant concentrations in the feces.[19]

Conclusion